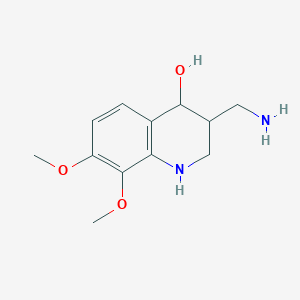
2-(Naphthalen-1-ylmethyl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Naphthalen-1-ylmethyl)azepane is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring with a naphthalene moiety attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-ylmethyl)azepane can be achieved through several methods. One common approach involves the dearomative ring expansion of nitroarenes. This method utilizes photochemical dearomative ring expansion, where the nitro group is converted into a singlet nitrene under blue light at room temperature. This process transforms a six-membered benzenoid framework into a seven-membered azepane ring . Another method involves the copper(I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), which provides high regioselectivity and excellent yield .
Industrial Production Methods
For industrial production, the preparation method suitable for large-scale synthesis involves alkylation, substitution, reduction, and chlorination steps. This method is advantageous due to the easy obtainment of reaction raw materials, mild conditions, simple treatment, and high yield, making it suitable for industrial applications .
化学反応の分析
Types of Reactions
2-(Naphthalen-1-ylmethyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The azepane ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylmethyl azepane oxides, while reduction can produce different reduced derivatives of the compound.
科学的研究の応用
2-(Naphthalen-1-ylmethyl)azepane has several scientific research applications:
作用機序
The mechanism of action of 2-(Naphthalen-1-ylmethyl)azepane involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by mimicking the transition states of amines and esters in biological processes. This interaction can inhibit the activity of target enzymes, leading to various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds to 2-(Naphthalen-1-ylmethyl)azepane include:
Azepane: A seven-membered nitrogen heterocycle without the naphthalene moiety.
Oxepane: A seven-membered oxygen heterocycle.
Silepane: A seven-membered silicon heterocycle.
Phosphepane: A seven-membered phosphorus heterocycle.
Thiepane: A seven-membered sulfur heterocycle.
Uniqueness
This compound is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science, where the naphthalene group can enhance the compound’s biological activity and stability .
特性
CAS番号 |
383130-25-4 |
|---|---|
分子式 |
C17H21N |
分子量 |
239.35 g/mol |
IUPAC名 |
2-(naphthalen-1-ylmethyl)azepane |
InChI |
InChI=1S/C17H21N/c1-2-10-16(18-12-5-1)13-15-9-6-8-14-7-3-4-11-17(14)15/h3-4,6-9,11,16,18H,1-2,5,10,12-13H2 |
InChIキー |
MZXWYHRVNPIGNO-UHFFFAOYSA-N |
正規SMILES |
C1CCC(NCC1)CC2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


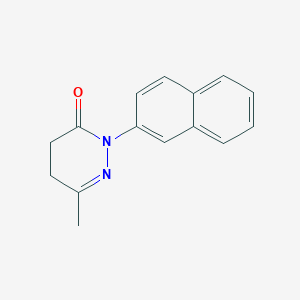
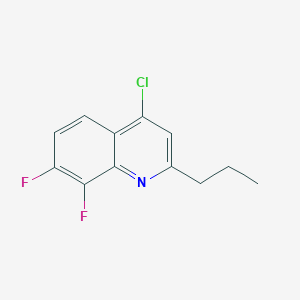
![4-Chloro-2-[(propan-2-yl)oxy]quinolin-6-amine](/img/structure/B11871142.png)

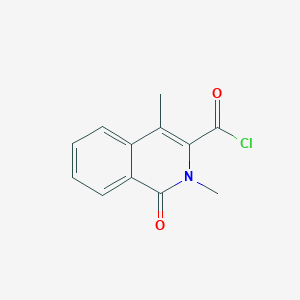
![6-(Bromomethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11871152.png)
![4-Chloro-1-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871159.png)

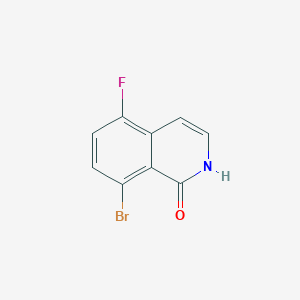
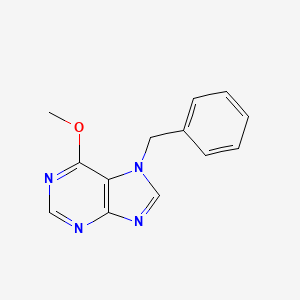
![1-Oxaspiro[4.5]dec-3-en-4-amine, N,N-diethyl-2-methoxy-](/img/structure/B11871179.png)
